N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the final product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
Click One Pot Synthesis and Spectral Analyses : Research involving the synthesis of related compounds, such as 1,4,5-trisubstituted 1,2,3-triazoles, highlights the importance of click chemistry in creating complex molecules efficiently. These compounds were characterized using various spectroscopic methods and crystal structure analyses, demonstrating the potential for creating diverse chemical entities with significant biological activities (Ahmed et al., 2016).
Chemical Exchange Characterization
NMR Line Shape Analysis : Studies on compounds like N,N-dimethyltrichloroacetamide (DMTCA) have utilized NMR spectroscopy to understand chemical exchange kinetics. These methodologies can be applied to analyze the behavior of N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, providing insights into its molecular dynamics and interactions (Igumenova et al., 2007).
Bioactivity and Ligand Interactions
Molecular Docking and Ligand-Protein Interactions : The study of related compounds through molecular docking and ligand-protein interaction analyses is crucial for understanding their potential therapeutic targets and mechanisms of action. Such investigations help in identifying the binding affinities and interaction patterns of molecules within biological systems, guiding the development of targeted therapies (Lutsenko et al., 2013).
Photovoltaic Efficiency and NLO Properties
Spectroscopic and Quantum Mechanical Studies : Research into benzothiazolinone acetamide analogs has explored their electronic properties, photovoltaic efficiency, and nonlinear optical (NLO) activity. These studies demonstrate the compound's potential applications in materials science, particularly in dye-sensitized solar cells (DSSCs) and as NLO materials, highlighting the diverse applications of N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide related compounds (Mary et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting potential applications and areas of study for the compound based on its properties and reactivity.
properties
IUPAC Name |
N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-17(15-10-6-7-11-16(15)20-13)18(22)19(23)21(2)12-14-8-4-3-5-9-14/h3-11,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJCCAQLUNFSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
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